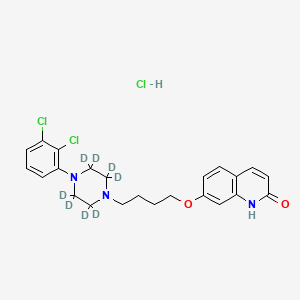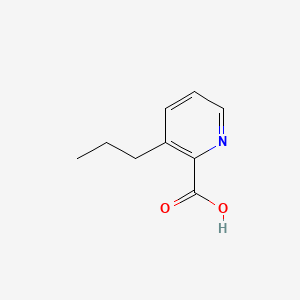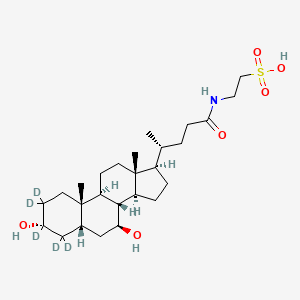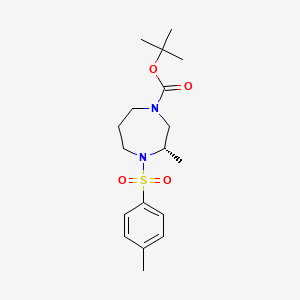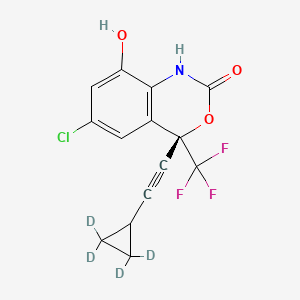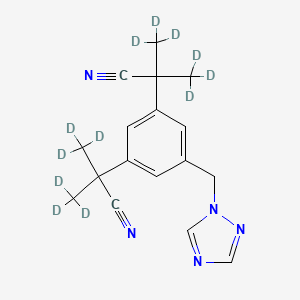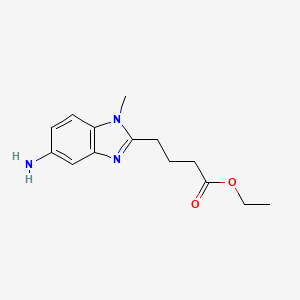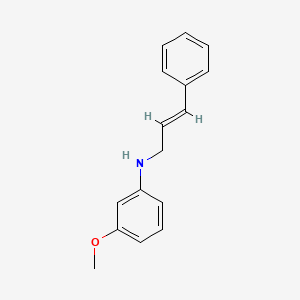
N-(3-Phenyl-2-propenyl)-3-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-Phenyl-2-propenyl)-3-methoxyaniline” is a complex organic compound. The closest related compound I found is "N-methyl-3-phenyl-2-propen-1-amine" . This compound has a linear formula of C10 H13 N .
Synthesis Analysis
A new series of 1-[(E)-3-phenyl-2-propenyl]piperazine derivatives as antibacterial agents was designed and synthesized . The synthetic strategy was initiated by coupling different anilines with bromoacetyl bromide in an aqueous basic medium to acquire different electrophiles . These electrophiles further reacted with 1-[(E)-3-phenyl-2-propenyl]piperazine to yield the desired compounds .
Molecular Structure Analysis
The structures of these compounds were established from their IR, 1H-NMR, 13C-NMR, EI-MS, and CHN analysis data .
Chemical Reactions Analysis
These electrophiles were then coupled with 1-[(E)-3-phenyl-2-propenyl]piperazine to achieve a series of new N-(substituted)-2-f4-[(E)-3-phenyl-2-propenyl]-1-perazinylgacetamides .
Physical And Chemical Properties Analysis
The closest related compound, “N-methyl-3-phenyl-2-propen-1-amine”, has a molecular weight of 147.22 .
Wissenschaftliche Forschungsanwendungen
Arene Hydrogenation and Transannulation : The stoichiometric reaction of para-methoxyanilines, which are structurally related to N-(3-Phenyl-2-propenyl)-3-methoxyaniline, with B(C6F5)3 under H2 leads to the reduction of the N-bound phenyl rings. This process results in transannular ring closure with the elimination of methanol, forming 7-azabicyclo[2.2.1]heptane derivatives (Longobardi, Mahdi, & Stephan, 2015).
Prodrug Development : Research on the lactonization of hydroxy amides, including compounds structurally related to N-(3-Phenyl-2-propenyl)-3-methoxyaniline, has implications in the development of prodrugs for amines (Amsberry & Borchardt, 1990).
Antimicrobial and Antioxidant Applications : Certain derivatives of N-(3-Phenyl-2-propenyl)-3-methoxyaniline, such as (Z)-N-(1-(2-(2-amino-3-((dimethylamino)methyl)phenyl)-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone, have been found to be effective as antimicrobial compounds with significant hydrogen peroxide scavenging activity (Malhotra et al., 2013).
Schiff Base Synthesis for Antibacterial Activities : The synthesis of new Schiff bases from isophthalaldehyde and aniline derivatives, which are structurally similar to N-(3-Phenyl-2-propenyl)-3-methoxyaniline, has been explored for their antibacterial activities (Salehi et al., 2015).
Liquid-Liquid Extraction Properties : Studies have been conducted on new methoxyaminobiphenylglyoxime derivatives, related to N-(3-Phenyl-2-propenyl)-3-methoxyaniline, for their properties in liquid-liquid extraction of transition metals (Karapınar & Kabay, 2007).
Non-Linear Optical Materials : Certain Schiff bases, including N-[(E, 2E)-3-(4-methoxyphenyl)-2-propenylidene]-3-nitroaniline, which are chemically related to N-(3-Phenyl-2-propenyl)-3-methoxyaniline, have been studied for potential applications as non-linear optical materials (Nesterov et al., 2000).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-methoxy-N-[(E)-3-phenylprop-2-enyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-18-16-11-5-10-15(13-16)17-12-6-9-14-7-3-2-4-8-14/h2-11,13,17H,12H2,1H3/b9-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLWLTGJUXMEHE-RMKNXTFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCC=CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC/C=C/C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Phenyl-2-propenyl)-3-methoxyaniline | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

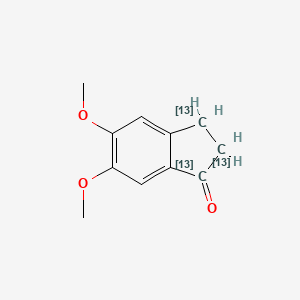
![3,4-Dimethoxy[7,8,9,-13C3]-cinnamic Acid](/img/structure/B562360.png)
![3,4-Dimethoxy[7-13C]-benzaldehyde](/img/structure/B562361.png)
![Methyl 3,4-Dimethoxy[7-13C]-benzoate](/img/structure/B562363.png)
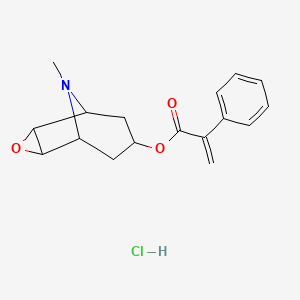
![(3aS,6aR)-1,3-Dibenzyltetrahydro-1H-selenopheno[3,4-d]imidazole-2,4-dione](/img/structure/B562369.png)
![2-Thiophenecarboxylic acid,4-nitro-5-[2-(1-phenylethylidene)hydrazinyl]-](/img/structure/B562371.png)
